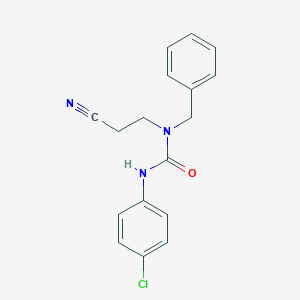![molecular formula C13H16N2O4 B240490 5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid, also known as N-(4-amino-2-methylquinolin-6-yl)-5-oxopentanamide or MQPA, is a synthetic compound that belongs to the class of quinoline-2-carboxamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In
Wirkmechanismus
The exact mechanism of action of MQPA is not fully understood. However, it has been suggested that MQPA exerts its antitumor activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. MQPA has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In addition, MQPA has been found to inhibit the replication of viral pathogens by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
MQPA has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Additionally, MQPA has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of MQPA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MQPA in lab experiments is its low toxicity and high selectivity towards cancer cells. Additionally, MQPA can be easily synthesized in the laboratory using simple and cost-effective methods. However, one of the limitations of using MQPA in lab experiments is its poor solubility in water, which can affect its bioavailability and limit its effectiveness.
Zukünftige Richtungen
There are several potential future directions for the study of MQPA. One area of research could focus on the development of novel formulations of MQPA that improve its solubility and bioavailability. Another area of research could focus on the identification of new therapeutic applications for MQPA, such as its potential use in the treatment of viral infections and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MQPA and its potential side effects.
Synthesemethoden
MQPA can be synthesized by reacting 4-amino-2-methylquinoline with 5-oxopentanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields MQPA as a white solid with a melting point of 225-227°C.
Wissenschaftliche Forschungsanwendungen
MQPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. MQPA has also been found to inhibit the replication of several viral pathogens, including HIV, hepatitis B, and hepatitis C viruses. Additionally, MQPA has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
Produktname |
5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid |
|---|---|
Molekularformel |
C13H16N2O4 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
5-[4-(methylcarbamoyl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N2O4/c1-14-13(19)9-5-7-10(8-6-9)15-11(16)3-2-4-12(17)18/h5-8H,2-4H2,1H3,(H,14,19)(H,15,16)(H,17,18) |
InChI-Schlüssel |
ZSOFEAQHDSKMKW-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Kanonische SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)
![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)